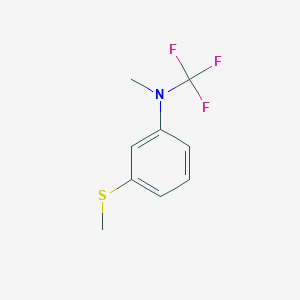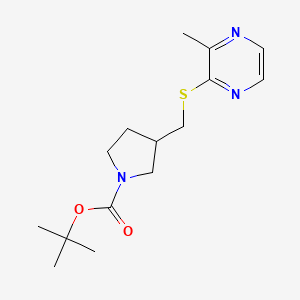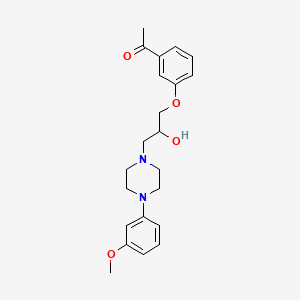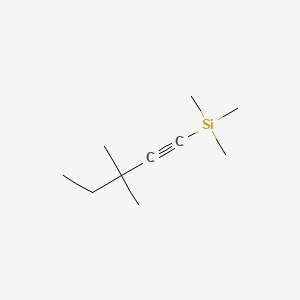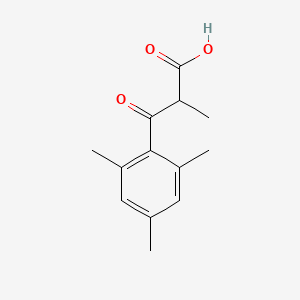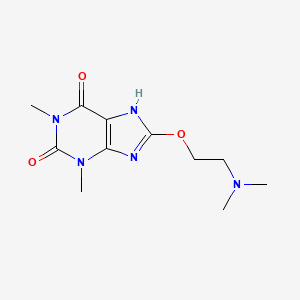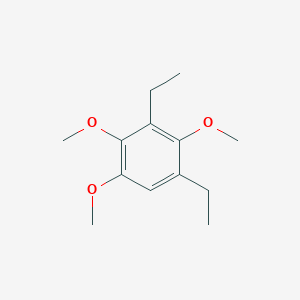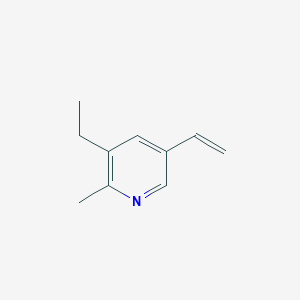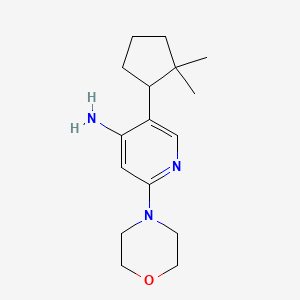
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is a synthetic organic compound that belongs to the class of pyridinamine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Cyclopentyl Group: The 2,2-dimethylcyclopentyl group can be introduced via alkylation reactions using appropriate cyclopentyl halides.
Morpholine Substitution: The morpholine ring is often introduced through nucleophilic substitution reactions, where a halogenated pyridine intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the cyclopentyl group.
Reduction: Reduction reactions could be used to modify the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an inhibitor of specific pathways involved in diseases.
Industry: Used in the synthesis of other compounds or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action for 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis.
2-Methyl-4-pyridinamine: Studied for its potential biological activities.
Uniqueness
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Fórmula molecular |
C16H25N3O |
|---|---|
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
5-(2,2-dimethylcyclopentyl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C16H25N3O/c1-16(2)5-3-4-13(16)12-11-18-15(10-14(12)17)19-6-8-20-9-7-19/h10-11,13H,3-9H2,1-2H3,(H2,17,18) |
Clave InChI |
REQAPONIJXWNFI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1C2=CN=C(C=C2N)N3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




